![molecular formula C23H17N3O3 B2899790 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide CAS No. 1226440-75-0](/img/structure/B2899790.png)
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a xanthene core, which is known for its fluorescent properties, making it valuable in applications such as biological imaging and chemical sensing.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through a condensation reaction between phthalic anhydride and resorcinol under acidic conditions. The resulting xanthene derivative is then functionalized with a carboxamide group through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
The introduction of the 3-methyl-1,2,4-oxadiazole moiety is achieved through a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves coupling the 3-methyl-1,2,4-oxadiazole derivative with the xanthene carboxamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Scientific Research Applications
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in chemical sensing and analysis.
Biology: Employed in biological imaging due to its fluorescent properties, aiding in the visualization of cellular structures.
Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent or in diagnostic imaging.
Industry: Utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide involves its interaction with molecular targets through its fluorescent properties. The compound can bind to specific biomolecules, altering their fluorescence and enabling their detection and analysis. The pathways involved include the excitation of the xanthene core and the subsequent emission of light, which is used to monitor biological processes.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used in fluorescence microscopy.
Rhodamine: Known for its strong fluorescence and used in various imaging applications.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide stands out due to the presence of the 3-methyl-1,2,4-oxadiazole moiety, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and stability under various conditions.
Properties
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O3/c1-14-24-23(29-26-14)15-10-12-16(13-11-15)25-22(27)21-17-6-2-4-8-19(17)28-20-9-5-3-7-18(20)21/h2-13,21H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHCYKJUGAFNPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Amino-N-[2-(diethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B2899707.png)
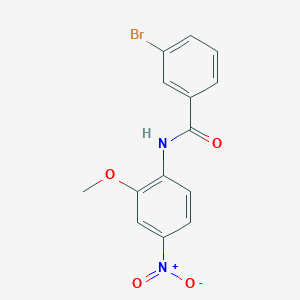
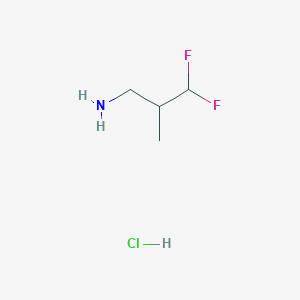
![N-(2,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899710.png)
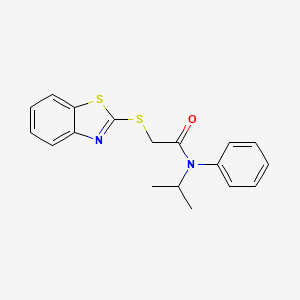
![Benzo[b]thiophene-3-carboxaldehyde, 2-methyl-, oxime](/img/structure/B2899715.png)
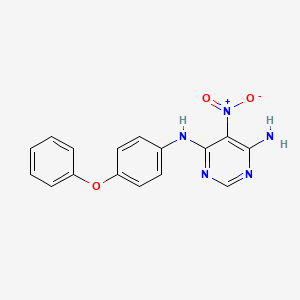
![6-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-5-carboxylic acid](/img/structure/B2899722.png)
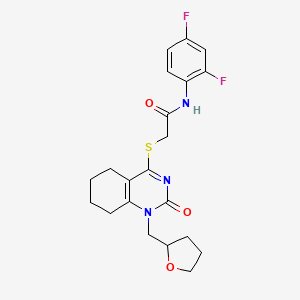
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2899725.png)
![3-(3-Chlorophenyl)-5-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2899726.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2899729.png)

